(2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one
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Overview
Description
(2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one: is a cyclopentanone derivative with a unique structure that includes a hydroxyethyl group, a methyl group, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the core structure.
Addition of Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic addition reaction using ethylene oxide under basic conditions.
Methylation: The methyl group is added via a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Introduction of Propan-2-yl Group: The propan-2-yl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes due to its unique structure.
Metabolic Pathways: Research into its metabolism and interaction with biological systems.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Investigation into its therapeutic effects and mechanisms of action.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the cyclopentanone ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the hydroxyethyl, methyl, and propan-2-yl groups.
2-Hydroxyethylcyclopentanone: Lacks the methyl and propan-2-yl groups.
2-Methylcyclopentanone: Lacks the hydroxyethyl and propan-2-yl groups.
5-(Propan-2-yl)cyclopentanone: Lacks the hydroxyethyl and methyl groups.
Uniqueness
Structural Complexity: The presence of multiple functional groups in (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one makes it more versatile in chemical reactions compared to its simpler analogs.
Biological Activity: The combination of functional groups may result in unique biological activities not observed in the simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
918813-63-5 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2R)-2-(2-hydroxyethyl)-2-methyl-5-propan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C11H20O2/c1-8(2)9-4-5-11(3,6-7-12)10(9)13/h8-9,12H,4-7H2,1-3H3/t9?,11-/m1/s1 |
InChI Key |
GIWDFXCCOKCMCC-HCCKASOXSA-N |
Isomeric SMILES |
CC(C)C1CC[C@](C1=O)(C)CCO |
Canonical SMILES |
CC(C)C1CCC(C1=O)(C)CCO |
Origin of Product |
United States |
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